molecular formula C22H17FO3 B3041774 [2-(Benzyloxy)phenyl][3-(4-fluorophenyl)-2-oxiranyl]methanone CAS No. 36129-66-5

[2-(Benzyloxy)phenyl][3-(4-fluorophenyl)-2-oxiranyl]methanone

Cat. No.: B3041774
CAS No.: 36129-66-5
M. Wt: 348.4 g/mol
InChI Key: GOENYUXCFIBHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Benzyloxy)phenyl][3-(4-fluorophenyl)-2-oxiranyl]methanone is a complex organic compound with the molecular formula C({22})H({17})FO(_{3}) It is known for its unique structure, which includes a benzyloxy group, a fluorophenyl group, and an oxiranyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzyloxy)phenyl][3-(4-fluorophenyl)-2-oxiranyl]methanone typically involves multiple steps. One common method includes the benzoylation of 2-bromo phenol with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(Benzyloxy)phenyl][3-(4-fluorophenyl)-2-oxiranyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K({3})) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

[2-(Benzyloxy)phenyl][3-(4-fluorophenyl)-2-oxiranyl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(Benzyloxy)phenyl][3-(4-fluorophenyl)-2-oxiranyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting bacterial cell division and viral replication .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-yl ethanone
  • N-arylsulfonyl-3-acetylindole derivatives

Uniqueness

Compared to similar compounds, [2-(Benzyloxy)phenyl][3-(4-fluorophenyl)-2-oxiranyl]methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[3-(4-fluorophenyl)oxiran-2-yl]-(2-phenylmethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FO3/c23-17-12-10-16(11-13-17)21-22(26-21)20(24)18-8-4-5-9-19(18)25-14-15-6-2-1-3-7-15/h1-13,21-22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOENYUXCFIBHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)C3C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Benzyloxy)phenyl][3-(4-fluorophenyl)-2-oxiranyl]methanone
Reactant of Route 2
Reactant of Route 2
[2-(Benzyloxy)phenyl][3-(4-fluorophenyl)-2-oxiranyl]methanone
Reactant of Route 3
[2-(Benzyloxy)phenyl][3-(4-fluorophenyl)-2-oxiranyl]methanone
Reactant of Route 4
[2-(Benzyloxy)phenyl][3-(4-fluorophenyl)-2-oxiranyl]methanone
Reactant of Route 5
Reactant of Route 5
[2-(Benzyloxy)phenyl][3-(4-fluorophenyl)-2-oxiranyl]methanone
Reactant of Route 6
Reactant of Route 6
[2-(Benzyloxy)phenyl][3-(4-fluorophenyl)-2-oxiranyl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.